2-(3-t-Butylsulfamoylphenyl)-5-methoxybenzoic acid
Overview
Description
2-(3-t-Butylsulfamoylphenyl)-5-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a t-butylsulfamoyl group attached to a phenyl ring, which is further connected to a methoxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-t-Butylsulfamoylphenyl)-5-methoxybenzoic acid typically involves multiple steps:
Formation of the t-butylsulfamoyl group: This can be achieved by reacting t-butylamine with a suitable sulfonyl chloride under basic conditions.
Attachment to the phenyl ring: The t-butylsulfamoyl group is then introduced to a phenyl ring through a nucleophilic aromatic substitution reaction.
Formation of the methoxybenzoic acid moiety: This involves the methylation of a hydroxybenzoic acid derivative using a methylating agent such as dimethyl sulfate or methyl iodide.
Coupling of the two moieties: The final step involves coupling the t-butylsulfamoylphenyl group with the methoxybenzoic acid moiety through a suitable coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-t-Butylsulfamoylphenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-(3-t-Butylsulfamoylphenyl)-5-carboxybenzoic acid.
Reduction: Formation of 2-(3-t-Butylaminophenyl)-5-methoxybenzoic acid.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-(3-t-Butylsulfamoylphenyl)-5-methoxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-t-Butylsulfamoylphenyl)-5-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the t-butylsulfamoyl group may enhance its binding affinity to certain targets, while the methoxybenzoic acid moiety may influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-t-Butylsulfamoylphenyl)-4-methoxybenzoic acid
- 2-(3-t-Butylsulfamoylphenyl)-6-methoxybenzoic acid
- 2-(3-t-Butylsulfamoylphenyl)-5-ethoxybenzoic acid
Uniqueness
2-(3-t-Butylsulfamoylphenyl)-5-methoxybenzoic acid is unique due to the specific position of the methoxy group on the benzoic acid moiety, which can influence its chemical reactivity and biological activity. The presence of the t-butylsulfamoyl group also distinguishes it from other similar compounds, potentially enhancing its stability and interaction with molecular targets.
Properties
IUPAC Name |
2-[3-(tert-butylsulfamoyl)phenyl]-5-methoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-18(2,3)19-25(22,23)14-7-5-6-12(10-14)15-9-8-13(24-4)11-16(15)17(20)21/h5-11,19H,1-4H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNURNJJPMHGEGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)OC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701127129 | |
Record name | [1,1′-Biphenyl]-2-carboxylic acid, 3′-[[(1,1-dimethylethyl)amino]sulfonyl]-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701127129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261916-81-7 | |
Record name | [1,1′-Biphenyl]-2-carboxylic acid, 3′-[[(1,1-dimethylethyl)amino]sulfonyl]-4-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261916-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-2-carboxylic acid, 3′-[[(1,1-dimethylethyl)amino]sulfonyl]-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701127129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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